1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone
Description
Properties
IUPAC Name |
1-[3,4-dichloro-5-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O/c1-4(15)5-2-6(9(12,13)14)8(11)7(10)3-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRBEXGNSCXRGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743133 | |
| Record name | 1-[3,4-Dichloro-5-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261645-17-3 | |
| Record name | 1-[3,4-Dichloro-5-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, and potential applications of 1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone. As a halogenated and trifluoromethyl-substituted aromatic ketone, this compound is of significant interest to researchers and professionals in drug discovery and agrochemical development. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established knowledge from structurally analogous compounds to infer its characteristics and guide its synthesis and handling. This document is intended for an audience of researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies.
Introduction and Nomenclature
1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone, also known as 3',4'-dichloro-5'-(trifluoromethyl)acetophenone, is an organic compound featuring a phenyl ring substituted with two chlorine atoms, a trifluoromethyl group, and an acetyl group. The unique combination of these functional groups is anticipated to impart specific electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules. The electron-withdrawing nature of the chlorine and trifluoromethyl substituents can significantly influence the reactivity of the aromatic ring and the ketone moiety.
While a specific CAS Registry Number for this compound is not readily found in public databases, its structure suggests its potential utility as a building block in medicinal chemistry and materials science. Aromatic ketones, such as acetophenone and its derivatives, are well-established precursors in a variety of chemical transformations.[1]
Physicochemical Properties (Predicted)
Direct experimental data for 1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone is scarce. However, we can predict its key physicochemical properties by analyzing data from structurally similar compounds. The following table summarizes these estimated values, which are crucial for planning synthetic procedures, purification, and handling.
| Property | Predicted Value | Rationale based on Analogs |
| Molecular Formula | C₉H₅Cl₂F₃O | Based on the chemical structure |
| Molecular Weight | 273.04 g/mol | Calculated from the molecular formula |
| Appearance | Colorless to pale yellow liquid or low melting solid | Analogs like 3'-(Trifluoromethyl)acetophenone are liquids. |
| Boiling Point | > 200 °C | Substituted acetophenones generally have high boiling points.[1] |
| Density | ~1.4 - 1.5 g/mL | Similar to other halogenated and trifluoromethylated acetophenones. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water. | Typical for non-polar organic compounds of this nature. |
Proposed Synthesis Protocol: Friedel-Crafts Acylation
The most direct and industrially scalable approach to synthesize 1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone is through the Friedel-Crafts acylation of 1,2-dichloro-3-(trifluoromethyl)benzene. This method is widely used for the preparation of aromatic ketones.[1]
Rationale for Synthetic Route
The Friedel-Crafts acylation is a classic and reliable method for introducing an acyl group onto an aromatic ring. The choice of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is critical for activating the acylating agent (acetyl chloride or acetic anhydride). The reaction is typically performed in an inert solvent to prevent side reactions. The regioselectivity of the acylation is directed by the existing substituents on the aromatic ring. In the case of 1,2-dichloro-3-(trifluoromethyl)benzene, the acetyl group is expected to add to the position para to the trifluoromethyl group and meta to the two chlorine atoms, which is the most sterically accessible and electronically favorable position.
Experimental Workflow Diagram
Sources
An In-depth Technical Guide to the ¹³C NMR Analysis of 1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone
Abstract
This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1-(3,4-dichloro-5-(trifluoromethyl)phenyl)ethanone, a complex substituted aromatic ketone often encountered in pharmaceutical and agrochemical research. Moving beyond a simple data report, this document elucidates the theoretical underpinnings, predictive analysis, and practical experimental considerations necessary for acquiring and interpreting a high-fidelity ¹³C NMR spectrum. We will explore the intricate interplay of substituent effects—specifically those of the chloro, trifluoromethyl, and acetyl groups—on the carbon chemical shifts. This guide is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for rigorous structural elucidation and chemical verification.
Introduction: The Imperative for Structural Verification
In the synthesis of novel chemical entities, unambiguous structural verification is paramount. 1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone presents a fascinating case study for ¹³C NMR spectroscopy. Its polysubstituted aromatic ring, featuring a confluence of electron-withdrawing groups with distinct electronic and steric properties, results in a nuanced and informative spectrum. ¹³C NMR provides direct insight into the carbon skeleton of a molecule, making it an indispensable tool for confirming the substitution pattern and overall integrity of the target compound.[1] This guide will deconstruct the analysis of this molecule, from first principles to final spectral assignment.
Foundational Principles: Decoding the ¹³C NMR Spectrum
Unlike ¹H NMR, ¹³C NMR spectroscopy contends with the low natural abundance (1.1%) of the NMR-active ¹³C isotope.[1][2] This necessitates longer acquisition times or more concentrated samples to achieve an adequate signal-to-noise ratio.[3] For the sake of spectral simplicity and clarity, ¹³C NMR spectra are almost universally acquired using broadband proton decoupling .[1][2] This technique irradiates all proton frequencies simultaneously, which collapses the ¹³C-¹H spin-spin coupling and results in a spectrum where each unique carbon atom appears as a single sharp line (a singlet).[2]
The primary determinant of a carbon's signal position is its chemical shift (δ) , measured in parts per million (ppm).[4] The chemical shift is highly sensitive to the local electronic environment. Key influencing factors include:
-
Hybridization: sp² hybridized carbons (like those in aromatic rings and carbonyls) are significantly deshielded (shifted downfield) compared to sp³ carbons.[4]
-
Electronegativity: Attachment to electronegative atoms (e.g., oxygen, chlorine) withdraws electron density from the carbon nucleus, reducing its shielding and causing a downfield shift.[4][5]
-
Anisotropic Effects: The π-electron systems in aromatic rings and carbonyl groups generate local magnetic fields that strongly influence the chemical shifts of the carbons within them.
Predictive Analysis of 1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone
A robust analysis begins with a prediction of the spectrum based on the molecular structure.
Symmetry and Expected Number of Signals
The substitution pattern of 1-(3,4-dichloro-5-(trifluoromethyl)phenyl)ethanone (C1-C(O)CH₃, C3-Cl, C4-Cl, C5-CF₃) removes all planes of symmetry from the aromatic ring.[6][7] Consequently, every carbon atom in the molecule exists in a unique electronic environment. We therefore predict a total of 10 distinct signals in the proton-decoupled ¹³C NMR spectrum:
-
6 signals for the aromatic carbons.
-
1 signal for the carbonyl carbon.
-
1 signal for the methyl carbon.
-
1 signal for the trifluoromethyl carbon.
-
1 signal for the ipso-carbon attached to the trifluoromethyl group.
Substituent Effects and Chemical Shift Estimation
The chemical shifts are dictated by the powerful electronic effects of the four substituents.
-
Acetyl Group (-COCH₃): This is a strong electron-withdrawing and deshielding group. The carbonyl carbon (C=O) is expected to be the most downfield signal, typically appearing in the δ 190-200 ppm range for ketones.[2][8][9] The ipso-carbon (C1) to which it is attached will also be shifted downfield. The methyl carbon of the acetyl group is an sp³ carbon and will appear far upfield, generally between δ 20-30 ppm.[10]
-
Chloro Groups (-Cl): Chlorine is highly electronegative, leading to a deshielding effect on the carbons to which it is directly bonded (C3 and C4).[11] This inductive withdrawal of electron density shifts these carbons downfield.
-
Trifluoromethyl Group (-CF₃): The -CF₃ group is one of the most powerful electron-withdrawing groups. It will strongly deshield the carbon it is attached to (C5).[12] Furthermore, the carbon atom of the -CF₃ group itself will exhibit spin-spin coupling with the three fluorine atoms. Since ¹⁹F has a nuclear spin (I) of ½, the signal for the -CF₃ carbon will be split into a quartet according to the n+1 rule (3 fluorines + 1 = 4 peaks).[13] This C-F coupling is often characterized by a large coupling constant (¹J_CF).[12][14]
The interplay of these effects is illustrated in the diagram below.
Caption: Logical flow of substituent effects on the predicted ¹³C NMR spectrum.
Experimental Protocol: A Self-Validating Workflow
Acquiring a high-quality spectrum requires meticulous sample preparation and optimized instrument parameters.
Protocol for Sample Preparation
The goal is to create a homogeneous, particle-free solution of sufficient concentration.
-
Mass Determination: Accurately weigh 50-100 mg of 1-(3,4-dichloro-5-(trifluoromethyl)phenyl)ethanone. A higher concentration is preferable for ¹³C NMR to reduce the required number of scans.[3]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules.
-
Dissolution: Transfer the weighed solid into a clean, dry 5 mm NMR tube. Using a Pasteur pipette, add approximately 0.6-0.7 mL of the deuterated solvent.[15]
-
Homogenization: Cap the NMR tube securely and gently vortex or invert the tube until the solid is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube. This prevents magnetic field distortions that can degrade spectral resolution.
-
Labeling: Clearly label the NMR tube with the sample identity and solvent.
Protocol for Data Acquisition
The following parameters are recommended for a standard proton-decoupled ¹³C NMR experiment on a 400 or 500 MHz spectrometer. The aim is to achieve the best signal-to-noise ratio in the least amount of time.[16]
| Parameter | Recommended Value | Rationale & Causality |
| Pulse Program | zgpg30 or zgdc30 | A standard pulse sequence for a ¹³C experiment with proton decoupling during acquisition and the relaxation delay to provide Nuclear Overhauser Enhancement (NOE).[16] |
| Pulse Angle (P1) | 30 degrees | A smaller flip angle allows for a shorter relaxation delay (D1), as the magnetization recovers faster. This maximizes signal acquisition over a given experiment time, which is crucial since ¹³C T₁ values can be long.[16][17] |
| Acquisition Time (AQ) | 1.0 - 2.0 s | Defines the duration of FID collection. A longer AQ provides better digital resolution but requires a longer relaxation delay to prevent signal saturation. A value around 1-2 seconds is a good compromise.[16][17] |
| Relaxation Delay (D1) | 2.0 s | The time allowed for nuclear spins to relax back to equilibrium before the next pulse. For a 30° pulse, a shorter delay is permissible compared to a 90° pulse.[16] |
| Spectral Width (SW) | 0 to 220 ppm | This range encompasses the entire expected chemical shift region for organic molecules, from shielded alkyl carbons to highly deshielded carbonyl carbons.[1][18] |
| Number of Scans (NS) | ≥ 1024 | Due to the low abundance of ¹³C, a large number of scans must be co-added to achieve an acceptable signal-to-noise ratio. This number should be increased for more dilute samples. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
graph TD { A[Start: Sample Preparation] --> B{Weigh 50-100 mg of Compound}; B --> C{Select Deuterated Solvent (e.g., CDCl₃)}; C --> D{Dissolve in 0.6 mL Solvent in NMR Tube}; D --> E{Ensure Homogeneity (Vortex/Sonicate)}; E --> F[End: Sample Ready for Analysis];subgraph " " direction LR G[Start: Data Acquisition] --> H{Load Sample into Spectrometer}; H --> I{Tune & Match Probe}; I --> J{Load Optimized ¹³C Parameters}; J --> K{Set Number of Scans (NS)}; K --> L{Acquire FID Data}; L --> M[End: Raw Data Collected]; end subgraph " " direction LR N[Start: Data Processing] --> O{Apply Fourier Transform}; O --> P{Phase Correction}; P --> Q{Baseline Correction}; Q --> R{Peak Picking & Integration}; R --> S[End: Processed Spectrum]; end F --> G; M --> N;
}
Caption: A streamlined workflow for ¹³C NMR analysis.
Spectral Data Interpretation and Assignment
Based on the principles of substituent effects, we can predict the approximate chemical shifts and assign them to the corresponding carbon atoms in 1-(3,4-dichloro-5-(trifluoromethyl)phenyl)ethanone.
| Carbon Atom | Predicted δ (ppm) | Multiplicity | Justification |
| C=O | 195 - 198 | Singlet | Carbonyl carbon in a ketone, highly deshielded.[8] |
| C1 | 138 - 141 | Singlet | Aromatic quaternary carbon attached to the electron-withdrawing acetyl group. |
| C2 | 128 - 131 | Singlet | Aromatic CH, adjacent to the acetyl group. |
| C3 | 133 - 136 | Singlet | Quaternary carbon attached to an electronegative Cl atom. |
| C4 | 135 - 138 | Singlet | Quaternary carbon attached to an electronegative Cl atom and adjacent to the CF₃ group. |
| C5 | 130 - 134 (quartet) | Singlet | Quaternary carbon attached to the strongly electron-withdrawing CF₃ group. The signal will show coupling to the adjacent CF₃ group's fluorine atoms. |
| C6 | 126 - 129 | Singlet | Aromatic CH, ortho to the CF₃ group. |
| -CH₃ | 25 - 28 | Singlet | sp³ hybridized methyl carbon adjacent to a carbonyl.[10] |
| -CF₃ | 122 - 125 | Quartet | Carbon directly bonded to three fluorine atoms. Signal is split into a quartet by ¹J_CF coupling.[13][19] |
Note: These are estimated values. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Conclusion
The ¹³C NMR analysis of 1-(3,4-dichloro-5-(trifluoromethyl)phenyl)ethanone is a powerful demonstration of modern spectroscopic techniques. A predictive approach, grounded in the fundamental principles of chemical shift theory and substituent effects, allows for a confident interpretation of the resulting spectrum. The expected 10 unique signals, including the characteristic downfield carbonyl singlet and the prominent quartet of the trifluoromethyl carbon, serve as key validation points for the successful synthesis of the target molecule. By following the detailed experimental protocols outlined in this guide, researchers can reliably generate high-fidelity data, ensuring the structural integrity of their compounds and advancing their research objectives.
References
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13C Carbon NMR Spectroscopy. (n.d.). Chemistry Steps. Retrieved from [Link]
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13C NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved from [Link]
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In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F? (2015, January 15). ResearchGate. Retrieved from [Link]
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NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
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Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
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Optimized Default 13C Parameters. (2020, May 4). University of Wisconsin-Madison, Chemistry Department, NMR Facility. Retrieved from [Link]
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The halogen effect on the 13C NMR chemical shift in substituted benzenes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]
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interpreting C-13 NMR spectra. (n.d.). Chemguide. Retrieved from [Link]
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Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. (2021, May 2). eGrove, University of Mississippi. Retrieved from [Link]
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13.10: Characteristics of ¹³C NMR Spectroscopy. (2024, March 20). Chemistry LibreTexts. Retrieved from [Link]
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Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 402-412. [Link]
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Step-by-step procedure for NMR data acquisition. (n.d.). Retrieved from [Link]
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Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study. (2009, July 30). ACS Publications. Retrieved from [Link]
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13C-NMR Handout. (n.d.). Retrieved from [Link]
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How Many Signals To Expect in a 13C NMR Spectrum. (2022, February 8). Master Organic Chemistry. Retrieved from [Link]
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Summary of C13-NMR Interpretation. (n.d.). Retrieved from [Link]
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In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? If there is no.... (2018, October 6). Quora. Retrieved from [Link]
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Carbon-13 nuclear magnetic resonance spectra of trifluoromethyl Group 4 compounds. (n.d.). ACS Publications. Retrieved from [Link]
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How to make an NMR sample. (n.d.). Queen Mary University of London. Retrieved from [Link]
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Chapter 5: Acquiring 1 H and 13 C Spectra. (2018, September 28). Royal Society of Chemistry Publishing. Retrieved from [Link]
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12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
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Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). Supporting Information for an article in Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of synthetic strategies for converting the versatile building block, 1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone, into a variety of medicinally relevant heterocyclic compounds. The strategic incorporation of a trifluoromethyl group and a dichlorinated phenyl ring is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and target binding affinity.[1][2] This document details field-proven, step-by-step protocols for the synthesis of pyrazoles, isoxazoles, pyrimidines, and thiophenes, elucidating the mechanistic rationale behind each transformation. The protocols are designed to be self-validating, providing researchers with robust and reproducible methods for accessing novel chemical entities for drug discovery and development programs.
Introduction: The Strategic Value of the 3,4-Dichloro-5-(trifluoromethyl)phenyl Moiety
The substitution pattern of the starting material, 1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone, is of significant interest in the design of bioactive molecules. The trifluoromethyl (CF3) group is a well-established bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can drastically alter a molecule's pharmacokinetic and pharmacodynamic profile, often leading to increased metabolic stability and improved cell membrane permeability.[2][3] The dichloro substitution further modulates the electronic landscape and steric profile of the phenyl ring, providing additional vectors for interaction with biological targets.[4] Consequently, this ketone is an exceptionally valuable starting material for generating libraries of complex heterocyclic compounds for screening in agrochemical and pharmaceutical research.[1][5]
This guide focuses on leveraging the reactivity of the ketone's acetyl group to construct key five- and six-membered heterocyclic scaffolds. The primary strategy involves an initial Claisen-Schmidt condensation to form a highly versatile α,β-unsaturated ketone (chalcone) intermediate, which serves as a precursor for various cyclization reactions. Additionally, a direct multi-component approach, the Gewald reaction, is presented for the synthesis of highly substituted aminothiophenes.
Overall Synthetic Workflow
The following diagram illustrates the strategic pathways from the starting ketone to various heterocyclic cores. The initial conversion to a chalcone intermediate is a pivotal step that opens pathways to multiple heterocyclic systems.
Caption: Synthetic pathways from the starting ketone.
Core Intermediate: Synthesis of (E)-1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)-3-arylprop-2-en-1-one (Chalcone)
The Claisen-Schmidt condensation is a reliable method for forming α,β-unsaturated ketones (chalcones) from an aromatic ketone and an aromatic aldehyde.[6][7] This reaction proceeds via an aldol condensation mechanism under basic conditions, followed by dehydration. The resulting chalcone is a key Michael acceptor, making it an ideal precursor for subsequent cyclization reactions.[8][9]
Mechanistic Rationale
The reaction is typically catalyzed by a base (e.g., NaOH or KOH), which deprotonates the α-carbon of the starting ketone to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. The resulting aldol adduct readily undergoes base-catalyzed dehydration to yield the thermodynamically stable conjugated system of the chalcone.
Detailed Experimental Protocol
Materials:
-
1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone
-
Substituted Benzaldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone (10.0 mmol, 1.0 eq) in 50 mL of ethanol.
-
Add the selected substituted benzaldehyde (11.0 mmol, 1.1 eq) to the solution and stir until homogeneous.
-
Cool the flask in an ice bath to 0-5 °C.
-
Separately, prepare a 10% aqueous solution of NaOH. While stirring vigorously, add the NaOH solution dropwise to the ethanolic solution of the ketone and aldehyde over 15-20 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 200 mL of ice-cold deionized water with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Recrystallize the crude product from ethanol to afford the pure chalcone derivative.
Synthesis of Five-Membered Heterocycles
Pyrazole Synthesis via Chalcone Cyclization
Pyrazoles are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. The reaction of a chalcone with hydrazine hydrate is a classical and efficient method for constructing the pyrazole ring.[10]
Caption: Workflow for pyrazole synthesis.
Protocol:
-
To a solution of the chalcone (5.0 mmol, 1.0 eq) in 30 mL of glacial acetic acid, add hydrazine hydrate (7.5 mmol, 1.5 eq).
-
Heat the mixture to reflux (approximately 118 °C) and maintain for 6-8 hours.
-
After cooling to room temperature, pour the reaction mixture into 150 mL of ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure pyrazole derivative.
Isoxazole Synthesis via Chalcone Cyclization
Isoxazoles are another important heterocyclic motif in drug discovery. They can be readily synthesized by the condensation of chalcones with hydroxylamine hydrochloride.[11][12]
Protocol:
-
Dissolve the chalcone (5.0 mmol, 1.0 eq) and hydroxylamine hydrochloride (7.5 mmol, 1.5 eq) in 40 mL of ethanol.
-
Add a solution of potassium hydroxide (7.5 mmol, 1.5 eq) in 5 mL of water to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the mixture and pour it into 150 mL of cold water.
-
If a solid precipitates, collect it by filtration. If not, acidify the solution with dilute HCl to precipitate the product.
-
Wash the solid with water, dry, and recrystallize from ethanol to obtain the pure isoxazole derivative.
2-Aminothiophene Synthesis (Gewald Reaction)
The Gewald three-component reaction is a powerful one-pot method for synthesizing highly functionalized 2-aminothiophenes directly from a ketone, an active methylene nitrile (e.g., malononitrile), and elemental sulfur.[13][14][15] This reaction avoids the need for a pre-formed chalcone intermediate.
Caption: Workflow for the Gewald reaction.
Protocol:
-
In a round-bottom flask, combine the 1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone (10.0 mmol, 1.0 eq), malononitrile (10.0 mmol, 1.0 eq), and elemental sulfur (11.0 mmol, 1.1 eq) in 40 mL of ethanol.
-
Add a catalytic amount of a secondary amine base, such as morpholine (2.0 mmol, 0.2 eq).
-
Stir the suspension and heat to 50-60 °C for 2-4 hours. The reaction is often exothermic.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
A solid product will precipitate. Collect the solid by vacuum filtration and wash with cold ethanol to remove unreacted sulfur and starting materials.
-
Recrystallize from a suitable solvent like isopropanol or ethanol to obtain the pure 2-aminothiophene derivative.
Synthesis of Six-Membered Heterocycles
Pyrimidine Synthesis from Chalcones
Pyrimidines are core structures in numerous pharmaceuticals. They can be synthesized by reacting chalcones with nitrogen-containing reagents like urea or thiourea in the presence of a base.[16][17]
Protocol:
-
In a round-bottom flask, dissolve the chalcone (5.0 mmol, 1.0 eq) and urea (or thiourea for a pyrimidine-2-thione) (7.5 mmol, 1.5 eq) in 50 mL of absolute ethanol.
-
Add a solution of potassium hydroxide (10.0 mmol, 2.0 eq) in 5 mL of ethanol.
-
Heat the mixture to reflux and maintain for 10-12 hours.
-
After cooling, pour the reaction mixture into 150 mL of ice-cold water.
-
Neutralize the solution with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize from an appropriate solvent (e.g., acetic acid or ethanol) to obtain the pure pyrimidine derivative.
Data Summary
The following table summarizes representative data for the heterocyclic compounds synthesized from 1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone. Yields and specific analytical data will vary based on the substituents chosen for the chalcone intermediate and precise reaction conditions.
| Heterocyclic Core | Synthetic Method | Typical Yield (%) | Key ¹H NMR Signals (ppm, indicative) |
| Pyrazole | Chalcone + Hydrazine | 75-85 | Aromatic protons (7.5-8.2), CH/CH₂ protons of pyrazoline ring (3.1-5.6) |
| Isoxazole | Chalcone + Hydroxylamine | 70-80 | Aromatic protons (7.6-8.3), CH/CH₂ protons of isoxazoline ring (3.5-5.8) |
| 2-Aminothiophene | Gewald Reaction (Ketone + Malononitrile + S) | 65-75 | Aromatic protons (7.8-8.1), broad NH₂ signal (~5.9) |
| Pyrimidine | Chalcone + Urea | 60-70 | Aromatic protons (7.5-8.5), Pyrimidine ring proton (~6.8) |
Conclusion
1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone has been demonstrated to be a highly effective and versatile precursor for the synthesis of a diverse range of medicinally important heterocyclic compounds. Through straightforward and robust protocols, including the formation of a key chalcone intermediate and direct multi-component reactions, researchers can efficiently access libraries of pyrazoles, isoxazoles, thiophenes, and pyrimidines. The methods described herein are scalable and employ readily available reagents, making them highly applicable in a drug discovery setting. These application notes provide a solid foundation for further derivatization and exploration of the chemical space around this privileged scaffold.
References
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Abdelmonsef, A. H., et al. (2023). Cyclization of Chalcone Derivatives... ACS Omega. Available at: [Link][8]
-
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link][18]
-
Zheng, Y., et al. (2022). Recent advances regarding the synthetic chemistry of fluorinated aziridines, azetidines, pyrrolidines... Chemical Communications. Available at: [Link][1][3]
-
Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link][11]
-
ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. Available at: [Link][16]
-
El-Sayed, M. A. A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link][10]
-
MDPI. Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Available at: [Link][6]
-
Gontcharov, A. V., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes... Thieme Connect. Available at: [Link][13]
-
ResearchGate. Illustration of the cyclization reaction between chalcone (4) and.... Available at: [Link][20]
-
Zarghi, A., & Nardi, F. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.... PMC. Available at: [Link][2]
-
Organic Chemistry Portal. Pyrimidine synthesis. Available at: [Link][17]
-
MDPI. Synthesis of 3,4,5-trisubstituted isoxazoles in water.... Available at: [Link][21]
-
El-Sayed, M. A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC. Available at: [Link][7]
-
Oriental Journal of Chemistry. Synthesis, Identification and Biological Activity of Some New Chalcone derivatives.... Available at: [Link][9]
-
MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review. Available at: [Link][12]
-
NIH. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Available at: [Link][4]
-
Mansour, T. S. SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link][22]
-
Sabat, M., et al. (2007). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available at: [Link][15]
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ResearchGate. (PDF) Trifluoromethylated Heterocycles. Available at: [Link][5]
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Application Note: High-Throughput GC-MS Analysis for Reaction Monitoring and Impurity Profiling of 1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone
Abstract
This application note presents a comprehensive guide to the analysis of the reaction mixture for the synthesis of 1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone, a key intermediate in the pharmaceutical and agrochemical industries. The methodology detailed herein utilizes Gas Chromatography-Mass Spectrometry (GC-MS) for robust reaction monitoring and meticulous impurity profiling. This guide is tailored for researchers, scientists, and professionals in drug development and chemical synthesis, providing not only a step-by-step protocol but also the underlying scientific rationale for the experimental design. The protocols are designed to be self-validating, ensuring trustworthy and reproducible results.
Introduction: The Significance of Analyzing 1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone
1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone is a critical building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) and pesticidal compounds. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final product. Therefore, the ability to monitor its synthesis in real-time and to identify and quantify any impurities is of paramount importance. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and definitive compound identification.[1] This application note will detail a GC-MS method for the comprehensive analysis of the reaction mixture, enabling process optimization and ensuring the quality of this vital chemical intermediate.
Physicochemical Properties and Expected Impurities
A thorough understanding of the analyte's properties and potential byproducts is crucial for method development.
Physicochemical Properties of the Target Compound
Potential Impurities and Byproducts
Impurities can arise from starting materials, intermediates, and side reactions during the synthesis process.[1] A plausible synthetic route for related compounds involves the reaction of a substituted benzene derivative with an acetylating agent. For example, the synthesis of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone can be achieved from 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone.[4][5][6] Based on this, potential impurities in the synthesis of our target compound could include:
-
Unreacted Starting Materials: e.g., 1,2-dichloro-3-(trifluoromethyl)benzene.
-
Isomeric Products: Positional isomers of the dichlorinated and trifluoromethylated acetophenone.
-
Over-reacted or Under-reacted Intermediates.
-
Byproducts from Side Reactions: Such as compounds formed from reactions with solvents or catalysts.
-
Residual Solvents: e.g., sulfolane, dimethylformamide, or dimethylsulfoxide, which are used in similar syntheses.[4]
Experimental Workflow: A Step-by-Step Guide
The following sections provide a detailed protocol for the GC-MS analysis of the 1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone reaction mixture.
Diagram: GC-MS Analysis Workflow
Caption: A schematic overview of the GC-MS analysis workflow.
Sample Preparation Protocol
The goal of sample preparation is to create a solution that is suitable for injection into the GC-MS system, minimizing matrix effects and protecting the instrument.
-
Aliquot Collection: Carefully extract a representative 100 µL aliquot from the reaction mixture.
-
Dilution: Dilute the aliquot 1:100 (v/v) with high-purity ethyl acetate. Rationale: Ethyl acetate is a versatile solvent that is compatible with most GC columns and will dissolve the target analyte and expected impurities. Dilution is critical to avoid overloading the GC column and saturating the detector.
-
Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter into a clean GC vial. Rationale: This step removes any particulate matter that could clog the injector or column.
-
Vial Sealing: Securely cap the vial with a PTFE-lined septum.
GC-MS Instrumentation and Parameters
The following parameters are a robust starting point and may be optimized for specific instrumentation.
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic separation. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers excellent sensitivity and spectral library matching capabilities. |
| GC Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column that provides good separation for a wide range of aromatic compounds. |
| Injector Temperature | 280 °C | Ensures complete vaporization of the analytes without thermal degradation. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Split Ratio | 50:1 | Prevents column overloading while ensuring a representative sample is analyzed. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert gas that provides good chromatographic efficiency. |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min) | A temperature program designed to separate compounds with a range of boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Optimizes ionization efficiency. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |
| Mass Scan Range | 40 - 450 m/z | Covers the expected mass range of the target compound and potential impurities. |
Data Analysis and Interpretation
Peak Identification
The primary method for compound identification is through comparison of the acquired mass spectra with a reference library, such as the NIST Mass Spectral Library.[7]
Expected Mass Spectral Fragmentation
The mass spectrum of 1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone is expected to exhibit characteristic fragmentation patterns for aromatic ketones.[8]
-
Molecular Ion (M+•): A peak corresponding to the molecular weight of the compound (m/z 272, 274, 276 due to chlorine isotopes) should be observable.
-
Acylium Ion: A prominent peak resulting from the cleavage of the bond between the carbonyl group and the methyl group, leading to the loss of a methyl radical (•CH₃), would be expected at m/z 257, 259, 261.
-
Aromatic Fragment: Cleavage of the bond between the carbonyl carbon and the aromatic ring would result in a fragment corresponding to the dichlorotrifluoromethylphenyl cation at m/z 213, 215, 217.
-
Loss of CO: The acylium ion may further fragment by losing a neutral carbon monoxide molecule, resulting in a peak at m/z 229, 231, 233.
-
Trifluoromethyl Group Loss: Loss of the CF₃ group from the molecular ion would result in a fragment at m/z 203, 205.
Diagram: Predicted Fragmentation Pathway
Caption: Predicted EI fragmentation of the target molecule.
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable framework for the analysis of the 1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone reaction mixture. By following these protocols, researchers and drug development professionals can effectively monitor reaction progress, identify and quantify impurities, and ultimately ensure the quality and consistency of this important chemical intermediate. The principles and methodologies described are adaptable and can serve as a foundation for the analysis of other halogenated and trifluoromethylated aromatic compounds.
References
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-
CAS Common Chemistry. (n.d.). 1-[4-(Trifluoromethoxy)phenyl]ethanone. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015, April 9). Investigation on the Gas-Phase Decomposition of Trichlorfon by GC-MS and Theoretical Calculation. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
ResearchGate. (2025, August 6). (PDF) Investigation on the Gas-Phase Decomposition of Trichlorfon by GC-MS and Theoretical Calculation. Retrieved from [Link]
-
International Journal of Research in AYUSH and Pharmaceutical Sciences. (2019, July 15). GC-MS Analysis of Ethanolic Extract of Pteridium Aquilinum (L.) Kuhn: An Important Fern. Retrieved from [Link]
-
YouTube. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]
-
EPO. (n.d.). PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS analysis of bioactive compounds from ethanolic leaves extract of Eichhornia crassipes (Mart) Solms. and their pharmacologi. Retrieved from [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Retrieved from [Link]
-
MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone
A Senior Application Scientist's Protocol for Ensuring Safety, Compliance, and Environmental Integrity
This guide provides a detailed operational and disposal plan for 1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their safe and compliant disposal. This document is structured to provide immediate, actionable intelligence for laboratory personnel, grounded in established safety protocols and regulatory frameworks. The procedures outlined herein are designed to be self-validating, ensuring that each step contributes to a logically sound and safe workflow.
Compound Identification and Hazard Analysis
Physicochemical and Hazard Profile
The properties and hazards of this compound are inferred from closely related structures, such as 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone and 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone.
| Property | Value / Information | Source |
| Molecular Formula | C₉H₄Cl₂F₃O | Inferred |
| Molecular Weight | ~275.03 g/mol | Inferred |
| Appearance | Likely a solid or oil | Inferred |
| Key Structural Features | Dichlorinated aromatic ring, trifluoromethyl group, ketone functional group | N/A |
GHS Hazard Classification (Anticipated)
Based on analogous compounds, the following GHS classifications should be anticipated. This conservative approach ensures the highest level of safety.
| Hazard Class | GHS Statement | Rationale and Implication | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion can lead to significant health issues. Do not eat, drink, or smoke in the laboratory. | [1][2][3] |
| Skin Corrosion/Irritation | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation | Direct contact can cause chemical burns. Always wear appropriate gloves and lab coat. | [1][2][3] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust or vapors can irritate the respiratory tract. Handle in a well-ventilated area or chemical fume hood. | [1] |
| Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects | The compound is persistent and harmful to aquatic ecosystems. Do not allow the product to enter drains or waterways. | [3] |
Regulatory Framework: A Foundation for Compliance
The disposal of 1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the standards for hazardous waste management.
This compound is a halogenated organic compound . As such, when discarded, it is classified as a hazardous waste. Specifically, if used as a solvent, it may fall under EPA hazardous waste codes such as F001 or F002 , which pertain to spent halogenated solvents.[4][5][6] All personnel handling this waste must be trained on these regulations to ensure compliance.
Pre-Disposal Operations: Handling and Segregation
Proper disposal begins with meticulous handling and segregation at the point of generation. The primary objective is to prevent contamination and ensure the waste stream is correctly identified for the disposal facility.
Personal Protective Equipment (PPE)
A baseline of appropriate PPE is mandatory when handling the pure compound or its waste.
-
Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles are required.
-
Skin Protection: Handle with chemically resistant gloves (e.g., nitrile, neoprene). Dispose of contaminated gloves after use. A lab coat is mandatory.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.
Waste Segregation and Collection Protocol
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for collecting waste 1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone and any materials contaminated with it. The label must read "Hazardous Waste" and list the chemical name.
-
Solid Waste: Collect solid waste (e.g., residual compound, contaminated filter paper, weigh boats) in this designated container.
-
Liquid Waste: Collect any solutions containing the compound in a separate, clearly labeled hazardous waste container for liquids.
-
Avoid Mixing: Crucially, do not mix this waste stream with non-halogenated organic waste or other incompatible chemicals. This is because the disposal method for halogenated waste is specific and more costly; mixing waste streams can create dangerous reactions and complicates the disposal process.
-
Log Keeping: Maintain a log of the approximate amount of waste added to the container.
Waste Segregation Decision Workflow
The following diagram illustrates the critical decision-making process for segregating laboratory waste related to this compound.
Caption: Waste segregation decision-making process.
Approved Disposal Methodologies
Due to its chemical structure, 1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone requires a specific and robust disposal method to ensure the complete destruction of the molecule and the safe handling of its byproducts.
Primary Disposal Method: High-Temperature Incineration
The universally recommended and most environmentally sound method for disposing of halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and a scrubber .
-
Causality: The high temperatures (typically >850°C) are necessary to break the strong carbon-fluorine and carbon-chlorine bonds. The afterburner ensures the complete combustion of any potentially harmful organic intermediates. The scrubber is critical for neutralizing the acidic gases, primarily hydrogen chloride (HCl) and hydrogen fluoride (HF), that are formed during combustion. Releasing these gases into the atmosphere would result in acid rain and significant environmental damage.
Protocol for Preparing Waste for Disposal
-
Containerization: Ensure the hazardous waste container is securely sealed, properly labeled, and in good condition (no cracks or leaks).[7]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to arrange for pickup.
-
Provide Documentation: Provide the EHS representative or disposal company with a clear identification of the waste material and its approximate quantity. Do not offer surplus or non-recyclable solutions to any entity other than a licensed disposal company.
Decontamination of Empty Containers
Empty containers that once held 1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone must be managed as hazardous waste unless properly decontaminated.
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The rinsate from these washes is considered hazardous waste. It must be collected and placed in the designated "Halogenated Liquid Waste" container for disposal via incineration.
-
Container Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous waste. Confirm this procedure with your local EHS guidelines.
Emergency Procedures: Spill Management
In the event of an accidental release, immediate and correct action is required to mitigate exposure and environmental contamination.
Spill Cleanup Protocol
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Wear Full PPE: Don full PPE as described in Section 3.1 before approaching the spill.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep up the material without creating dust.
-
Collect Cleanup Debris: Place all contaminated absorbent material and any contaminated cleaning tools into a sealable, labeled container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with soap and water. Collect this cleaning solution as hazardous waste as well.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, regardless of the size of the spill.
References
-
Capot Chemical. (2018). MSDS of 1-(3,5-Dichloro-4-fluoro-phenyl)-2,2,2-trifluoroethanone.
-
Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
Aaron Chemicals LLC. (2025). Safety Data Sheet - 2-Phenyl-1-(3-(trifluoromethyl)phenyl)ethanone.
-
Fisher Scientific. (2015). Safety Data Sheet - 2,3-Dichloro-5-(trifluoromethyl)pyridine.
-
ChemicalBook. (2025). 1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone.
-
Fisher Scientific. (n.d.). Safety Data Sheet - Ethanone, 1-[3-(trifluoromethyl)phenyl]-.
-
PubChem. (n.d.). 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone.
-
BLDpharm. (n.d.). 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
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Occupational Safety and Health Administration (OSHA). (2024). CHLORINE TRIFLUORIDE.
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U.S. Environmental Protection Agency (EPA). (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
-
Santa Cruz Biotechnology. (n.d.). Safety Data Sheet.
-
MCF Environmental Services. (2022). Guidelines for Solvent Waste Recycling and Disposal.
-
BASF. (2026). Safety Data Sheet - Ilevo HL Seed Treatment.
-
PubChem. (n.d.). 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone.
-
GovInfo. (2019). Federal Register/Vol. 84, No. 227/Monday, November 25, 2019/Rules and Regulations.
-
U.S. Environmental Protection Agency (EPA). (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Fluoride (F- & HF) in Workplace Atmospheres.
-
U.S. Environmental Protection Agency (EPA). (n.d.). EPA HAZARDOUS WASTE CODES.
-
University of Rochester. (n.d.). EPA Hazardous Waste Codes.
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- 3. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | C8H2Cl2F4O | CID 75530023 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
